4-Hydroxyglibenclamide
Overview
Description
4-Hydroxyglibenclamide, also known as 4-trans-Hydroxycyclohexyl glyburide or 4-trans-Hydroxyglyburide, is a key active metabolite of the antidiabetic compound glyburide . It has a molecular formula of C23H28ClN3O6S and a molecular weight of 510.00 .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyglibenclamide is represented by the SMILES string: OC@HCC[C@@H]1NC(NS(C(C=C2)=CC=C2CCNC(C3=C(C=CC(Cl)=C3)OC)=O)(=O)=O .Physical And Chemical Properties Analysis
4-Hydroxyglibenclamide appears as a white crystalline powder . It has a melting point of 163 - 164 °C . It is soluble in DMSO and methanol .Scientific Research Applications
Pharmacokinetics and Metabolism
- Pharmacokinetics of Glyburide and Metabolites : Rydberg, Jönsson, and Melander (1995) investigated the pharmacokinetics of glyburide and its active metabolites, 4–trans–hydroxygIibenclamide (M1) and 3–cis–hydroxyglibenclamide (M2), revealing similar profiles for these metabolites except in distribution volume and renal clearance. These findings are crucial for understanding the drug's behavior in the body (Rydberg, Jönsson & Melander, 1995).
- Glibenclamide Metabolites in Human Serum and Urine : A study by Rydberg, Wåhlin-Boll, and Melander (1991) developed a liquid chromatographic method for measuring low concentrations of glibenclamide and its metabolites, 4-trans- and 3-cis-hydroxyglibenclamide, in human serum and urine. This method aids in analyzing the drug's presence and metabolism in the body (Rydberg, Wåhlin-Boll & Melander, 1991).
Pharmacological Applications
- Neuroprotective Effects in Cardiac Arrest : Huang et al. (2018) demonstrated that Glibenclamide (GBC) improves neurological outcomes after cardiac arrest in rats. The study indicates GBC's potential for preventing water diffusion abnormalities, such as brain edema, following cardiac arrest (Huang et al., 2018).
- Glibenclamide in Diabetic Patients with Impaired Renal Function : Jönsson et al. (1998) explored the pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function. The study contributes to understanding how renal function influences the metabolism and effectiveness of glibenclamide (Jönsson et al., 1998).
- Pediatric Pharmacokinetics of Glibenclamide : Bouazza et al. (2016) evaluated the pharmacokinetics of glibenclamide in children with neonatal syndromic hyperglycemia. This study is significant for dose individualization in a vulnerable pediatric population (Bouazza et al., 2016).
Metabolic Studies
- Glyburide Metabolism by Hepatic and Placental Microsomes : Ravindran et al. (2006) identified glyburide metabolites formed by hepatic and placental microsomes in humans and baboons, highlighting the drug's metabolism during pregnancy and its potential implications (Ravindran et al., 2006).
Safety And Hazards
Future Directions
While specific future directions for 4-Hydroxyglibenclamide are not detailed in the search results, there is ongoing research into the use of glibenclamide, the parent compound, for the treatment of ischemic and hemorrhagic stroke . This suggests potential future research directions for 4-Hydroxyglibenclamide as well.
properties
IUPAC Name |
5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWSGCQEWOOQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177737, DTXSID601308718 | |
Record name | 4-Hydroxyglibenclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-trans-Hydroxyglibenclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyglibenclamide | |
CAS RN |
23155-04-6, 23155-00-2 | |
Record name | 4′-Hydroxyglibenclamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-4-Hydroxyglyburide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyglibenclamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyglibenclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-trans-Hydroxyglibenclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYGLYBURIDE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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